molecular formula C17H10ClN5O3 B12956124 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12956124
M. Wt: 367.7 g/mol
InChI Key: XMVQZMUBVVJZHU-UHFFFAOYSA-N
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Description

8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α-haloketones to form the triazole ring.

    Substitution Reactions: The triazole intermediate undergoes substitution reactions with various aryl halides to introduce the phenyl and nitrophenyl groups.

    Chlorination: The final step involves the chlorination of the triazole ring to introduce the chlorine atom at the 8-position.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolopyrazines exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound serves as a scaffold for designing new drugs. Its derivatives have been explored for their potential to inhibit specific enzymes and receptors, making them candidates for treating diseases such as cancer and diabetes .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, its derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: These compounds share a similar triazole ring structure but differ in the fused ring system.

    Pyrazolopyridines: These compounds have a pyrazole ring fused with a pyridine ring, offering different chemical and biological properties.

Uniqueness

8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10ClN5O3

Molecular Weight

367.7 g/mol

IUPAC Name

8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C17H10ClN5O3/c18-15-16-20-22(12-6-8-13(9-7-12)23(25)26)17(24)21(16)10-14(19-15)11-4-2-1-3-5-11/h1-10H

InChI Key

XMVQZMUBVVJZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)Cl

Origin of Product

United States

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